2-Bromo-1-methyl-1H-imidazole

Beschreibung

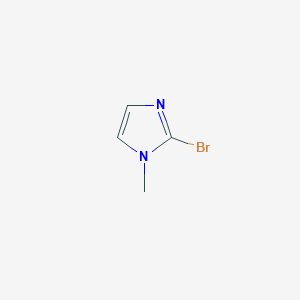

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANOTGHIHYMTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378317 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-59-7 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1-methyl-1H-imidazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, characterized by a bromine substituent on the imidazole ring, imparts enhanced reactivity, making it a valuable intermediate for creating a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, intended for professionals in research and drug development.

Core Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid, though it can also be found as an off-white or white solid.[1][2][3] It is stable under standard laboratory conditions and should be stored in an inert atmosphere, preferably in a freezer under -20°C.[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅BrN₂ | [4][5] |

| Molecular Weight | 161.00 g/mol | [4][5] |

| CAS Number | 16681-59-7 | [1][4][5] |

| Appearance | Clear colorless to pale yellow liquid or off-white solid | [2][3] |

| Boiling Point | 172 °C (lit.) | [1][5] |

| Density | 1.649 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.5440 (lit.) | [1][5] |

| pKa | 3.83 ± 0.25 (Predicted) | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation of this compound. While raw spectral data is not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-methylimidazole.[1]

Materials:

-

1-methylimidazole (1 mmol, 82.1 mg)

-

Carbon tetrabromide (1.1 mmol, 364.8 mg)

-

Sodium tert-butoxide (4.0 mmol, 384.4 mg)

-

N,N-dimethylformamide (DMF) (5 mL)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a 10 mL round-bottom flask, add 1-methylimidazole and carbon tetrabromide.

-

Add 5 mL of N,N-dimethylformamide, followed by the addition of sodium tert-butoxide.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[1]

Purification

The crude product from the synthesis is purified using column chromatography.[1]

Materials:

-

Crude this compound

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Load the crude product onto the column.

-

Elute the column with a mixed solvent system of petroleum ether and ethyl acetate (v/v = 10:1).

-

Collect the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent by rotary evaporation to obtain pure this compound as a reddish-brown liquid.[1]

Reactivity and Applications

The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution and a key substrate for cross-coupling reactions.[8]

C-N Coupling Reactions

This compound is utilized in C-N coupling reactions. For example, it reacts with p-anisidine to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.[1][5] This type of reaction is fundamental in the synthesis of various pharmaceutical agents.[8]

Synthesis of Bioactive Ligands

This compound is also a precursor for creating complex ligands for metal complexes. It is used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form a bimetallic platinum(II) complex that has demonstrated potent cytotoxic activity, highlighting its potential in the development of anticancer therapeutics.[1][5]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4][5]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety goggles, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

- 1. This compound | 16681-59-7 [chemicalbook.com]

- 2. This compound CAS#: 16681-59-7 [m.chemicalbook.com]

- 3. CAS 16681-59-7|this compound [rlavie.com]

- 4. This compound | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 16681-59-7 [sigmaaldrich.com]

- 6. This compound(16681-59-7) 1H NMR spectrum [chemicalbook.com]

- 7. 16681-59-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. innospk.com [innospk.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-methyl-1H-imidazole is a key heterocyclic building block utilized extensively in organic synthesis and pharmaceutical development. Its distinct chemical structure, featuring a reactive bromine atom on the imidazole ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the creation of novel drug candidates. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and graphical representations of its synthetic workflow and property relationships. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physicochemical Properties

This compound is a compound whose physical state at room temperature is reported inconsistently across suppliers, described as both a solid and a clear colorless to pale yellow liquid.[1][2] This discrepancy may arise from the presence of impurities or the specific crystalline form. It is crucial for researchers to verify the physical state of their specific batch. The compound is stored under inert atmosphere and preferably in a freezer at temperatures under -20°C to ensure stability.[1]

The key quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂ | |

| Molecular Weight | 161.00 g/mol | |

| Boiling Point | 172 °C (lit.) | |

| Density | 1.649 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5440 (lit.) | |

| pKa | 3.83 ± 0.25 (Predicted) | [1] |

| Flash Point | > 110 °C (>230.0 °F) - closed cup |

Chemical Identifiers and Representations

Accurate identification is critical in chemical research and procurement. The following table lists the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 16681-59-7 | |

| InChI | 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| InChIKey | BANOTGHIHYMTDL-UHFFFAOYSA-N | |

| SMILES | Cn1ccnc1Br | |

| PubChem CID | 2773262 |

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond which allows for various coupling reactions.

Key Applications:

-

Pharmaceutical Synthesis: It is a precursor for numerous bioactive compounds and is used in the development of novel drug molecules, including potential anti-infective and anti-cancer agents.

-

Cross-Coupling Reactions: It is instrumental in C-N coupling reactions. For instance, it reacts with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.

-

Ligand Synthesis: It is used to synthesize complex ligands, such as 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form bimetallic platinum(II) complexes that exhibit potent cytotoxic activity.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 1-methylimidazole.

Procedure:

-

To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

-

Add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg).

-

Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the dichloromethane via rotary evaporation to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Determination of Physicochemical Properties

The following are generalized protocols for determining the key physical properties.

a) Boiling Point Determination (Thiele Tube Method) [3]

-

Place a few milliliters of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.[3]

-

Heat the arm of the Thiele tube gently and continuously.[3]

-

Observe the capillary tube. When a rapid and continuous stream of bubbles emerges, stop heating.[4]

-

Allow the apparatus to cool. The temperature at which the liquid begins to enter the capillary tube is the boiling point.[4][5] Record this temperature.

b) Melting Point Determination (Capillary Method) Note: This protocol is applicable if the sample is a solid.

-

Ensure the solid sample is dry and finely powdered.

-

Pack a small amount of the sample into a glass capillary tube to a height of 1-2 mm.[6]

-

Place the capillary tube into a melting point apparatus alongside a thermometer.

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

c) Refractive Index Determination (Abbe Refractometer) [8]

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Place 2-3 drops of the liquid sample onto the surface of the lower prism and close the prism box.[8]

-

Adjust the mirror to allow light to pass through the sample.

-

Rotate the prism assembly until the boundary between the light and dark regions appears in the eyepiece.

-

If necessary, adjust the compensator to sharpen the boundary line and eliminate any color distortion.[8]

-

Align the sharp boundary line precisely with the center of the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.[8] Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.

References

- 1. pennwest.edu [pennwest.edu]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-bromo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details established experimental protocols, presents physicochemical and spectroscopic data in a structured format, and visualizes the synthetic workflow for clarity.

Introduction

This compound (CAS No: 16681-59-7) is a halogenated heterocyclic compound.[1] Its structure, featuring a reactive bromine atom at the C2 position of the imidazole ring, makes it a valuable intermediate for introducing the 1-methyl-imidazol-2-yl moiety into larger molecules through various cross-coupling reactions. This versatility has led to its use in the synthesis of pharmacologically active compounds, including potential cytotoxic agents and ligands for transition metal catalysts.[2][3]

Synthesis of this compound

The most common and direct synthesis of this compound involves the bromination of 1-methylimidazole. Several brominating agents can be employed, with carbon tetrabromide in the presence of a strong base being a documented method. An alternative approach involves a Sandmeyer-type reaction from 2-mercapto-1-methyl-imidazoline.[4] This guide focuses on the former method, which is accessible and widely cited.

Reaction Scheme:

1-Methylimidazole is treated with carbon tetrabromide and sodium tert-butoxide in N,N-dimethylformamide (DMF) to yield the desired this compound.

Table 1: Synthesis Reaction Components and Conditions

| Component | Role | Typical Molar Equiv. | Notes |

| 1-Methylimidazole | Starting Material | 1.0 | The substrate to be brominated. |

| Carbon Tetrabromide (CBr₄) | Brominating Agent | 1.1 | Source of electrophilic bromine. |

| Sodium tert-butoxide (NaOtBu) | Base | 4.0 | Facilitates the reaction. |

| N,N-Dimethylformamide (DMF) | Solvent | - | A polar aprotic solvent. |

| Temperature | Reaction Condition | Room Temperature | Mild reaction conditions. |

| Reaction Time | Reaction Condition | ~3 hours | Monitored by Thin Layer Chromatography (TLC). |

Experimental Protocol: Synthesis and Purification

This section provides a detailed methodology for the synthesis and subsequent purification of this compound.[2]

Materials:

-

1-methylimidazole

-

Carbon tetrabromide (CBr₄)

-

Sodium tert-butoxide (NaOtBu)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10 mL Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 10 mL round bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

-

Solvent and Base Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask, followed by the addition of sodium tert-butoxide (4.0 mmol, 384.4 mg).

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram 1: Synthesis and Purification Workflow

References

Spectroscopic Profile of 2-Bromo-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-1-methyl-1H-imidazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound. These predictions are derived from the known spectral properties of substituted imidazoles and related bromo-heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Doublet | 1H | H-5 |

| ~ 6.9 - 7.1 | Doublet | 1H | H-4 |

| ~ 3.6 - 3.8 | Singlet | 3H | N-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 128 - 132 | C-2 |

| ~ 125 - 129 | C-5 |

| ~ 118 - 122 | C-4 |

| ~ 33 - 36 | N-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | C-H stretching (aromatic) |

| ~ 2950 - 3000 | Medium | C-H stretching (methyl) |

| ~ 1500 - 1550 | Strong | C=N stretching |

| ~ 1450 - 1500 | Strong | C=C stretching (ring) |

| ~ 1250 - 1300 | Medium | C-N stretching |

| ~ 600 - 700 | Strong | C-Br stretching |

Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 161/163 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 82 | Medium | [M - Br]⁺ |

| 55 | Medium | [C₃H₃N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the direct bromination of 1-methylimidazole.

Materials:

-

1-methylimidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy Protocol

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096 (or more, as needed for good signal-to-noise).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

FT-IR Spectroscopy Protocol

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

Mass Spectrometry Protocol

Instrumentation:

-

Mass Spectrometer with Electron Ionization (EI) source and a Quadrupole or Time-of-Flight (TOF) mass analyzer.

Sample Introduction:

-

Direct insertion probe for solid samples or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

2-Bromo-1-methyl-1H-imidazole molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-1-methyl-1H-imidazole, a key building block in organic synthesis and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is a halogenated heterocyclic compound. Its structure consists of a five-membered imidazole ring substituted with a bromine atom at the 2-position and a methyl group at the 1-position nitrogen atom.

Molecular Formula: C₄H₅BrN₂[1]

IUPAC Name: this compound[1]

SMILES: CN1C=CN=C1Br[1]

InChI: 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3

InChIKey: BANOTGHIHYMTDL-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a white to light yellow solid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 161.00 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | 172 °C (lit.) | [3] |

| Density | 1.649 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5440 (lit.) | [3] |

Spectroscopic Data

Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural elucidation and purity assessment of this compound. While specific spectral data is not provided in the search results, this information is typically available from suppliers upon request.[4][5][6]

Synthesis Protocol

A general and common method for the synthesis of this compound involves the bromination of 1-methylimidazole.

Experimental Protocol: Synthesis from 1-Methylimidazole [3]

-

Reaction Setup: To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

-

Solvent and Reagent Addition: Subsequently, add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, pour the mixture into water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Isolation: The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be achieved by techniques such as column chromatography or recrystallization.

The following diagram illustrates the workflow for this synthesis.

Figure 2: Synthesis workflow for this compound.

Applications

This compound is a versatile intermediate with applications in various fields of chemical synthesis.

-

Organic Synthesis: It serves as a crucial building block for the synthesis of more complex heterocyclic compounds. The bromine atom allows for efficient participation in cross-coupling reactions.[2]

-

Pharmaceutical Industry: This compound is a precursor for the synthesis of numerous bioactive molecules and active pharmaceutical ingredients (APIs).[2] For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through a C-N coupling reaction with p-anisidine.[3] It is also used to create ligands for bimetallic platinum(II) complexes that exhibit potent cytotoxic activity.[3]

-

Agricultural Chemistry: It is utilized in the formulation of agrochemicals, contributing to the development of effective pest control agents.[2]

-

Material Science: The compound plays a role in the development of advanced materials, including polymer systems and nanocomposites.[2]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this chemical.

References

- 1. This compound | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 16681-59-7 [chemicalbook.com]

- 4. This compound(16681-59-7) 1H NMR spectrum [chemicalbook.com]

- 5. 16681-59-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. 16681-59-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, potential biological activities, and suppliers of 2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7). This versatile heterocyclic building block is a valuable intermediate in the development of novel pharmaceutical compounds and functional materials.

Core Properties

This compound is a solid, characterized by a unique molecular structure that makes it a reactive and versatile reagent in organic synthesis.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of CAS 16681-59-7

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-methylimidazole | PubChem |

| Synonyms | 1-Methyl-2-bromoimidazole, 2-Bromo-N-methylimidazole | Synblock |

| CAS Number | 16681-59-7 | Sigma-Aldrich |

| Molecular Formula | C₄H₅BrN₂ | Sigma-Aldrich |

| Molar Mass | 161.00 g/mol | Sigma-Aldrich |

| Appearance | White to light yellow solid, Clear colorless to pale yellow to pink liquid | Various |

| Melting Point | 80-82 °C | High-Quality this compound |

| Boiling Point | 172 °C (lit.) | Sigma-Aldrich |

| Density | 1.649 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.5440 (lit.) | Sigma-Aldrich |

| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |

| SMILES | Cn1ccnc1Br | Sigma-Aldrich |

| InChI Key | BANOTGHIHYMTDL-UHFFFAOYSA-N | Sigma-Aldrich |

Synthetic Applications & Experimental Protocols

The bromine atom at the 2-position of the imidazole ring serves as a versatile synthetic handle, making this compound a key precursor in various cross-coupling reactions.[1] It is instrumental in the synthesis of more complex heterocyclic compounds, particularly for pharmaceutical and agricultural applications.[2]

Key Synthetic Reactions

This compound is notably used in the synthesis of:

-

N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via a C-N coupling reaction with p-anisidine.

-

1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene , a ligand that can form bimetallic platinum(II) complexes with potent cytotoxic activity.

The following sections provide detailed, adaptable protocols for common cross-coupling reactions applicable to this compound, based on established methodologies for structurally similar 2-bromo-benzimidazoles.

General Experimental Workflow for Cross-Coupling Reactions

The diagram below illustrates a typical workflow for the functionalization of the 2-bromo position.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., [Pd(PPh₃)₄], 0.05 - 0.1 equivalents)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried reaction vessel, add this compound (1 equivalent), the boronic acid, and the base.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity & Signaling Pathways

Imidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this compound is limited, its structural similarity to known bioactive molecules suggests its potential as a precursor for developing inhibitors of various enzymes and signaling pathways implicated in disease.

Kinase Inhibition

Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a range of protein kinases involved in cancer cell proliferation and survival. These include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Human Epidermal Growth Factor Receptor 2 (HER2)

-

Cyclin-Dependent Kinase 2 (CDK2)

-

Aurora Kinase C (AURKC)

-

mTOR

-

PIM-1 and CK2

Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

Potential PI3K/Akt Signaling Pathway Inhibition

Several benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways. Inhibition of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a common mechanism.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Synthesized 2-substituted-1-methyl-1H-imidazole derivatives

-

Recombinant human kinase (e.g., EGFR, FLT3)

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized compounds in DMSO.

-

In a 384-well plate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle).

-

Add a solution containing the kinase enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol details the evaluation of the cytotoxic effects of synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Suppliers

This compound is available from various chemical suppliers. The following table lists some of the known suppliers.

Table 2: Suppliers of CAS 16681-59-7

| Supplier | Purity/Notes |

| Sigma-Aldrich (Merck) | 95% |

| Thermo Scientific Chemicals | 95% |

| Santa Cruz Biotechnology | Research chemical |

| Parchem | Specialty chemicals |

| ChemicalBook | Various suppliers listed |

| Rlavie | Off-white solid |

| Chempure | 97% |

| Synblock | NLT 98% |

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The experimental protocols provided are general guidelines and may require optimization for specific applications.

References

The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological properties of imidazole-based compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. This document details key experimental protocols, summarizes quantitative efficacy data, and visualizes critical signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile binding properties and presence in numerous biologically active molecules.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to coordinate with metal ions, allows imidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[2][3] This guide delves into the core biological activities of imidazole derivatives, providing the technical details necessary for their evaluation and further development.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[2][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling to the disruption of microtubule dynamics.[5]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various imidazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (colorectal) | 0.0274 | [5] |

| BZML | HCT116 (colorectal) | 0.0231 | [5] |

| BZML | Caco-2 (colorectal) | 0.0331 | [5] |

| Purine derivative 46 | MDA-MB-231 (breast) | 1.22 | [5] |

| Purine derivative 48 | MDA-MB-231 (breast) | 2.29 | [5] |

| Purine derivative 47 | A549 (lung) | 2.29 - 9.96 | [5] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (gastric) | 0.05 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway: RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Many imidazole derivatives exert their anticancer effects by inhibiting components of this pathway.

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, with many established drugs belonging to this class.[7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]

Quantitative Data for Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antifungal potency of a compound.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 31 | Candida albicans 64110 (fluconazole-resistant) | 8 | [9] |

| Compound 42 | Candida albicans 64110 (fluconazole-resistant) | 8 | [9] |

| HL2 | Staphylococcus aureus | 625 | [10] |

| HL2 | MRSA | 625 | [10] |

Experimental Protocol: Broth Microdilution Method

This method is used to determine the MIC of an antifungal agent.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Procedure:

-

Compound Preparation: Prepare a stock solution of the imidazole derivative and create serial twofold dilutions in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antibacterial Activity

Imidazole derivatives have also demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of DNA replication, or interference with cell membrane integrity.[10]

Quantitative Data for Antibacterial Activity

MIC values are also used to quantify the antibacterial efficacy of imidazole derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [10] |

| HL1 | MRSA | 1250 | [10] |

| HL2 | Staphylococcus aureus | 625 | [10] |

| HL2 | MRSA | 625 | [10] |

| HL1 | Acinetobacter baumannii | 1250 | [10] |

| HL1 | Pseudomonas aeruginosa | 5000 | [10] |

Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to screen for antibacterial activity.

Principle: A standardized bacterial inoculum is spread on an agar plate, and the test compound is placed in a well cut into the agar. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition around the well.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension.

-

Plate Preparation: Spread the bacterial inoculum evenly onto the surface of an agar plate.

-

Well Creation: Cut wells into the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the imidazole derivative to each well. Include a positive control (a known antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Antiviral Activity

The antiviral potential of imidazole derivatives has been explored against a range of viruses. Their mechanisms of action can be diverse, including the inhibition of viral entry, replication, or release from host cells.

Quantitative Data for Antiviral Activity

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Compound 5a | Influenza A virus | 0.3 | |

| Compound 5b | Influenza A virus | 0.4 | |

| Compound 8b | Yellow Fever Virus (YFV) | 1.85 | |

| Compound 8c | Dengue Virus (DENV) | 1.93 | |

| Compound 36a | Vaccinia Virus (VV) | 0.1 | |

| Compound 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | |

| Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | |

| Compound 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." In the presence of an effective antiviral agent, the number and size of these plaques are reduced.

Procedure:

-

Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluency.

-

Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the imidazole derivative. Then, infect the cells with a known amount of virus.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

Quantitative Data for Anti-inflammatory Activity

The IC50 value is used to express the concentration of a compound required to inhibit COX enzyme activity by 50%.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Imidazo[2,1-b]thiazole 6a | COX-2 | 0.08 | |

| Imidazo[2,1-b]thiazole 6a | COX-1 | >100 | |

| Compound I38 | Human Erythrocytes | 44 |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the enzyme produces a colored or fluorescent product. The inhibition of this reaction by a test compound is measured.

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: In a microplate, incubate the COX enzyme with various concentrations of the imidazole derivative or a known inhibitor (positive control).

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the natural substrate for COX).

-

Detection: Add a probe that reacts with the product of the peroxidase reaction to generate a fluorescent or colorimetric signal.

-

Measurement: Read the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses. Some imidazole derivatives may exert their anti-inflammatory effects by modulating this pathway.

Conclusion

The imidazole scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. The diverse biological activities of imidazole derivatives, spanning anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory applications, underscore their importance in modern drug discovery. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols, comparative efficacy data, and an understanding of the key molecular pathways involved. Further exploration and derivatization of the imidazole nucleus hold significant promise for the discovery of novel and more effective treatments for a wide range of diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. korambiotech.com [korambiotech.com]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-methyl-1H-imidazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Summary

This compound is a valuable reagent in organic synthesis, prized for the reactivity of its carbon-bromine bond, which allows for a variety of cross-coupling reactions.

Table 1: Physicochemical and Spectral Data

| Property | Value | Source(s) |

| CAS Number | 16681-59-7 | |

| Molecular Formula | C₄H₅BrN₂ | |

| Molecular Weight | 161.00 g/mol | |

| Appearance | Off-white solid or reddish-brown liquid | ChemicalBook, Rlavie |

| Boiling Point | 172 °C (lit.) | |

| Density | 1.649 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5440 (lit.) | |

| ¹H NMR (CDCl₃, ppm) | δ 7.45 (s, 1H), 3.62 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, ppm) | δ 137.5 (C2), 116.8 (C5), 104.4 (C4), 34.1 (N-CH₃) | [2][3][4] |

| IR (KBr, cm⁻¹) | Data not available. Expected peaks for C-H, C=N, and C-N stretching. | |

| Mass Spec (m/z) | Data not available. Expected M+ at ~160 and M+2 at ~162 due to bromine isotopes. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the direct bromination of 1-methylimidazole.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the bromination of 1-methylimidazole.

Materials:

-

1-methylimidazole

-

Carbon tetrabromide (CBr₄)

-

Sodium tert-butoxide

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a 10 mL round bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

-

Add 5 mL of N,N-dimethylformamide and sodium tert-butoxide (4.0 mmol, 384.4 mg).

-

Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain this compound (yields can vary).

Reactivity and Applications in Drug Discovery

The bromine atom at the 2-position of the imidazole ring is a versatile synthetic handle, enabling the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity is central to its use in constructing complex molecules with potential therapeutic applications, particularly as kinase inhibitors.

Key Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C and C-N bonds.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6]

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Protocol 3: Representative Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7][8][9]

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 3-10 mol%)

-

Amine base (e.g., triethylamine, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction until completion as indicated by TLC.

-

Work-up typically involves filtration, extraction, and purification by column chromatography.

Protocol 4: Representative Buchwald-Hartwig Amination

This protocol describes a general method for the Buchwald-Hartwig amination of this compound.[10][11][12][13]

Materials:

-

This compound

-

Primary or secondary amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, the reaction is quenched and worked up by extraction.

-

The crude product is purified by column chromatography.

Role in Kinase Inhibitor Synthesis

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases.[14][15] Derivatives of this compound are being explored as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16][17][18][19]

Targeted Signaling Pathways

The derivatization of the this compound core allows for the synthesis of molecules that can interact with the ATP-binding pocket of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Discovery

The development of novel kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.

Protocol 5: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized imidazole derivatives

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

96- or 384-well plates

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its facile synthesis and the exceptional reactivity of the 2-bromo substituent make it an ideal starting material for the construction of diverse molecular libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its significance for drug discovery professionals. The experimental protocols and workflows provided in this guide serve as a robust starting point for researchers aiming to leverage the synthetic potential of this important heterocyclic compound.

References

- 1. This compound(16681-59-7) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. oceanomics.eu [oceanomics.eu]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

literature review on substituted bromoimidazoles

An In-depth Technical Guide on Substituted Bromoimidazoles: Synthesis, Biological Activity, and Experimental Protocols

Introduction

The imidazole ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[3][4] Among the vast array of imidazole derivatives, substituted bromoimidazoles have garnered significant attention for their potent and diverse pharmacological activities. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological efficacy.[5][6]

This technical guide provides a comprehensive review of substituted bromoimidazoles for researchers, scientists, and drug development professionals. It covers their synthesis, in-depth analysis of their anticancer and antimicrobial properties with quantitative data, detailed experimental protocols for biological evaluation, and visualizations of key synthetic and mechanistic pathways.

Synthesis of Substituted Bromoimidazoles

The synthesis of the imidazole core can be achieved through various methods, with the Radziszewski reaction and other multi-component reactions being particularly common.[7][8] A general and efficient approach often involves a one-pot condensation of a dicarbonyl compound (like benzil), an aldehyde, a primary amine or ammonia source (like ammonium acetate), and a catalyst.[7][8] For bromo-substituted derivatives, the starting materials, such as the aldehyde or amine, will contain the bromo-substituent.

A typical synthesis workflow for creating a library of substituted imidazoles for screening is depicted below.

Anticancer Activity

Substituted bromoimidazoles have emerged as a promising class of anticancer agents.[9] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells by interfering with critical cellular processes or signaling pathways.[3][5] Some derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) or other protein kinases like EGFR and HER2.[10][11]

The general proposed mechanism for kinase inhibitor-induced apoptosis is visualized below.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration required to inhibit 50% of cancer cell growth or viability.

| Compound Class | Cancer Cell Line | IC50 / LC50 (µM) | Reference |

| 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazoles | HeLa (Human cervical carcinoma) | "Highly potent" vs 5-FU | [9] |

| Phenolic azomethine derivative (related scaffold) | SNB-75 (Brain cancer) | 0.14 | [9] |

| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast adenocarcinoma) | as low as 16.7 | [12] |

| N-ethyl-nitroimidazole | Vero (Normal kidney cells) | ~30 | [12] |

| Brominated acetophenone derivative (5c) | MCF7 (Breast adenocarcinoma) | < 10 µg/mL | [13] |

| Brominated acetophenone derivative (5c) | A549 (Alveolar adenocarcinoma) | 11.80 µg/mL | [13] |

| Brominated acetophenone derivative (5c) | Caco2 (Colorectal adenocarcinoma) | 18.40 µg/mL | [13] |

| 2-thiobezimidazole derivative (3c) | HCT-116 (Colon Cancer) | Effective | [10] |

| 2-thiobezimidazole derivative (3l) | TK-10 (Renal Cancer) | Effective | [10] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Substituted bromoimidazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi.[15][16] The mechanism of antimicrobial action can vary; for instance, some benzimidazole derivatives are known to inhibit DNA gyrase in bacteria or interfere with ergosterol biosynthesis in fungi.[17][18]

Quantitative Data: In Vitro Antimicrobial Susceptibility

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Staphylococcus aureus | Potent at 100-200 | [15] |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Klebsiella pneumoniae | Potent at 100-200 | [15] |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Aspergillus niger | Potent at 100-200 | [15] |

| Imidazole derivative (31) | Candida spp. | 0.5 - 8 | [14] |

| Imidazole derivative (42) | Candida spp. | 2 - 32 | [14] |

| Imidazole derivative (31) | Fluconazole-resistant C. albicans | 8 | [14] |

| Di- and tri-substituted imidazoles (3h, 3l) | Various fungal strains | 12.5 | [19] |

| Benzimidazole derivative (1a) | Candida spp. | 0.5 - 256 | [20] |

| Benzimidazole derivative (1a) | Dermatophytes | 0.5 - 256 | [20] |

Experimental Protocols

Accurate and reproducible biological data are paramount in drug discovery. The following sections detail the standard methodologies used to evaluate the anticancer and antimicrobial activities of substituted bromoimidazoles.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][21] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁵ cells/mL) in a suitable growth medium and incubated for 24 hours to allow for adherence.[21]

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., substituted bromoimidazoles). Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a period of 24 to 48 hours.[21]

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for an additional 2-4 hours, allowing for formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[22][23]

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard, equivalent to ~1 x 10⁸ CFU/mL).[22]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in the wells of a 96-well microtiter plate.[3]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) control wells are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]

-

MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[14]

The general workflow for this antimicrobial screening process is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-phenyl-1H-imidazole|CAS 1034566-05-6 [benchchem.com]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phytojournal.com [phytojournal.com]

- 22. Assessment of antimicrobial activity [protocols.io]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the imidazole core is crucial for the development of novel therapeutic agents and functional materials. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering detailed experimental protocols and data to facilitate the synthesis of a diverse range of 1-methyl-1H-imidazole derivatives.

Introduction